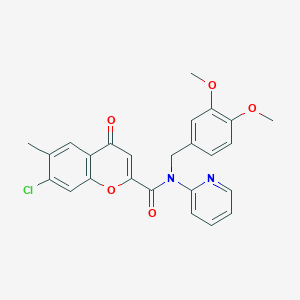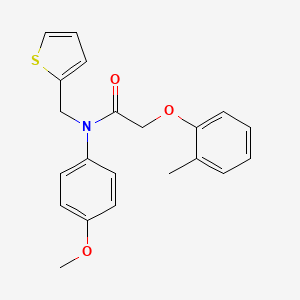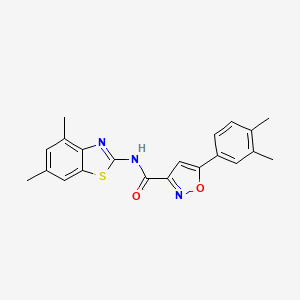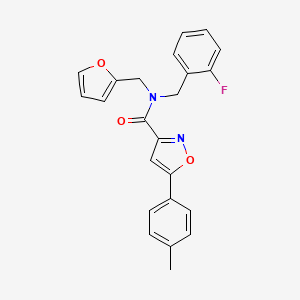
7-chloro-N-(3,4-dimethoxybenzyl)-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, a pyridinyl group, and a chromene core, making it a molecule of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a chalcone derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the chromene core.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically achieved through an amidation reaction using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE include other chromene derivatives and pyridine-containing compounds. Some examples are:
7-Chloroquinoline Derivatives: Known for their antimalarial and anticancer activities.
Pyridine Derivatives: Exhibiting antimicrobial and antiviral properties.
Indole Derivatives: Possessing diverse biological activities such as antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 7-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for multiple therapeutic applications.
Propriétés
Formule moléculaire |
C25H21ClN2O5 |
|---|---|
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C25H21ClN2O5/c1-15-10-17-19(29)13-23(33-21(17)12-18(15)26)25(30)28(24-6-4-5-9-27-24)14-16-7-8-20(31-2)22(11-16)32-3/h4-13H,14H2,1-3H3 |
Clé InChI |
UTUNTLVWDOOKRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromofuran-2-yl)methyl]-4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexanecarboxamide](/img/structure/B11356050.png)
![4-ethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11356051.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11356052.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356053.png)
![2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11356054.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11356055.png)


![N-[3-(1H-1,3-Benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11356070.png)
![2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11356074.png)

![2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11356093.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11356112.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11356114.png)
